Cas no 2228302-45-0 (2-(fluoromethyl)butanedioic acid)

2-(fluoromethyl)butanedioic acid 化学的及び物理的性質
名前と識別子
-
- 2-(fluoromethyl)butanedioic acid
- EN300-1824348
- SCHEMBL11360065
- 2228302-45-0
-
- インチ: 1S/C5H7FO4/c6-2-3(5(9)10)1-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10)
- InChIKey: YXMIVWKRCFOFBX-UHFFFAOYSA-N
- ほほえんだ: FCC(C(=O)O)CC(=O)O
計算された属性
- せいみつぶんしりょう: 150.03283686g/mol
- どういたいしつりょう: 150.03283686g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 74.6Ų
2-(fluoromethyl)butanedioic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1824348-0.25g |
2-(fluoromethyl)butanedioic acid |
2228302-45-0 | 0.25g |
$1196.0 | 2023-09-19 | ||
Enamine | EN300-1824348-1.0g |
2-(fluoromethyl)butanedioic acid |
2228302-45-0 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1824348-5.0g |
2-(fluoromethyl)butanedioic acid |
2228302-45-0 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1824348-0.05g |
2-(fluoromethyl)butanedioic acid |
2228302-45-0 | 0.05g |
$1091.0 | 2023-09-19 | ||
Enamine | EN300-1824348-10.0g |
2-(fluoromethyl)butanedioic acid |
2228302-45-0 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1824348-0.5g |
2-(fluoromethyl)butanedioic acid |
2228302-45-0 | 0.5g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1824348-1g |
2-(fluoromethyl)butanedioic acid |
2228302-45-0 | 1g |
$1299.0 | 2023-09-19 | ||
Enamine | EN300-1824348-10g |
2-(fluoromethyl)butanedioic acid |
2228302-45-0 | 10g |
$5590.0 | 2023-09-19 | ||
Enamine | EN300-1824348-0.1g |
2-(fluoromethyl)butanedioic acid |
2228302-45-0 | 0.1g |
$1144.0 | 2023-09-19 | ||
Enamine | EN300-1824348-2.5g |
2-(fluoromethyl)butanedioic acid |
2228302-45-0 | 2.5g |
$2548.0 | 2023-09-19 |
2-(fluoromethyl)butanedioic acid 関連文献
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
2-(fluoromethyl)butanedioic acidに関する追加情報
Chemical Compound CAS No. 2228302-45-0: 2-(Fluoromethyl)Butanedioic Acid
The compound with CAS No. 2228302-45-0, known as 2-(fluoromethyl)butanedioic acid, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a fluoromethyl group attached to the second carbon of a butanedioic acid backbone. The presence of the fluoromethyl group introduces interesting electronic and steric properties, making this compound a valuable substrate for various chemical reactions and applications.
Structure and Properties: The molecular formula of 2-(fluoromethyl)butanedioic acid is C₅H₆F₂O₄. Its structure consists of a four-carbon chain with two carboxylic acid groups at the ends and a fluoromethyl (-CH₂F) group at the second position. This arrangement gives the molecule a balance between acidity due to the carboxylic groups and the electron-withdrawing effects of the fluorine atom in the fluoromethyl group.
Synthesis and Applications: The synthesis of 2-(fluoromethyl)butanedioic acid typically involves multi-step organic reactions, often starting from simpler precursors like malonic acid derivatives. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making it easier to produce this compound on a larger scale.
In terms of applications, 2-(fluoromethyl)butanedioic acid has found uses in materials science, particularly in the development of advanced polymers and coatings. Its ability to form stable ester linkages makes it a valuable building block for creating high-performance materials with tailored properties such as improved durability and resistance to environmental factors.
Recent Research Findings: Recent studies have explored the potential of 2-(fluoromethyl)butanedioic acid in biochemistry and pharmacology. Researchers have investigated its role as a precursor for bioactive compounds, leveraging its unique structure to design molecules with potential therapeutic applications. For instance, derivatives of this compound have shown promise in targeting specific enzymes involved in metabolic disorders.
The compound's versatility has also been harnessed in green chemistry initiatives. Scientists are exploring its use as an intermediate in sustainable chemical processes that minimize waste and energy consumption. These efforts align with global trends toward more environmentally friendly industrial practices.
In conclusion, CAS No. 2228302-45-0 (2-(fluoromethyl)butanedioic acid) stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its continued exploration in research settings promises to unlock new opportunities for innovation in materials science, pharmacology, and sustainable chemistry.
2228302-45-0 (2-(fluoromethyl)butanedioic acid) 関連製品
- 2228646-06-6(2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid)
- 10154-80-0(3-[(4-Methylphenyl)sulfonyl]propanenitrile)
- 1261971-86-1(4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid)
- 7803-88-5(6-O-Methyl Guanosine)
- 1806361-11-4(4-Cyano-3-ethylphenylhydrazine)
- 1207047-28-6(2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide)
- 318238-12-9(N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine)
- 2137841-63-3(2,5-Difluoro-3-(methoxycarbonyl)benzoic acid)
- 1220028-75-0(2-2-(Pentyloxy)ethylpiperidine hydrochloride)
- 2171793-99-8(4-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylpiperidin-4-ol)




